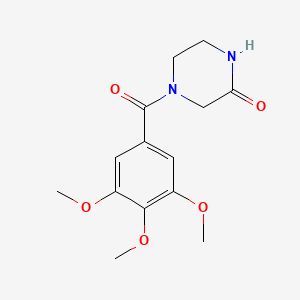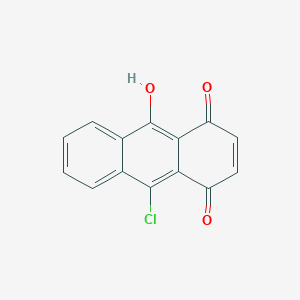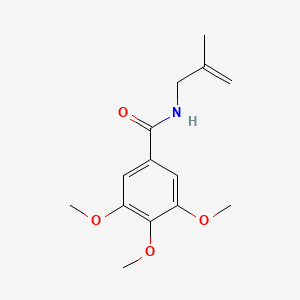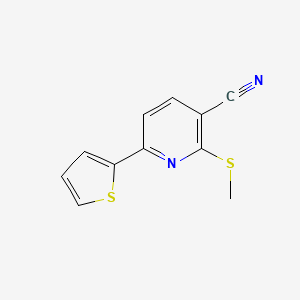
2(1H)-Quinolinethione, 3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinethione, 3,4-dihydro- is a heterocyclic compound with a quinoline backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinethione, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiophene with acetic anhydride, followed by cyclization in the presence of a base. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 2(1H)-Quinolinethione, 3,4-dihydro- may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Solvent-free conditions or the use of green solvents are preferred to minimize environmental impact.
化学反应分析
Types of Reactions: 2(1H)-Quinolinethione, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
2(1H)-Quinolinethione, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular membranes can influence cell signaling and apoptosis.
相似化合物的比较
- 3,4-Dihydro-2H-quinolin-2-one
- 3,4-Dihydro-2H-pyridone
- 3,4-Dihydropyrimidin-2(1H)-one
Comparison: 2(1H)-Quinolinethione, 3,4-dihydro- is unique due to the presence of a sulfur atom in the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the sulfur atom can enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.
属性
CAS 编号 |
41493-89-4 |
|---|---|
分子式 |
C9H9NS |
分子量 |
163.24 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H9NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |
InChI 键 |
UMHLZGJTGWFCGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=S)NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005412.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide](/img/structure/B12005421.png)
![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)

![5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)






